Foreword: Unlocking the Potential of a Versatile Heterocyclic Building Block
Foreword: Unlocking the Potential of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to Methyl 6-bromopyrazine-2-carboxylate (CAS: 40155-34-8)
Authored by a Senior Application Scientist
Methyl 6-bromopyrazine-2-carboxylate has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its unique electronic properties and strategically positioned functional groups—a nucleophilic substitution-ready bromine atom on an electron-deficient pyrazine ring and a versatile ester moiety—make it a highly sought-after building block for drug discovery, agrochemicals, and materials science.[1][2] This guide moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on the practical synthesis, reactivity, and application of this compound. We will explore the causality behind experimental choices, offering insights to enable researchers, scientists, and drug development professionals to leverage this molecule's full potential with confidence and scientific rigor.
Core Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is the bedrock of safe and effective experimentation. Methyl 6-bromopyrazine-2-carboxylate is a solid at room temperature, necessitating storage in a cool, dry, and well-ventilated environment under an inert atmosphere to ensure its long-term stability.[3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 40155-34-8 | [4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [3][5] |
| Molecular Weight | 217.02 g/mol | [3][6] |
| Physical Form | Solid | |
| Boiling Point | 268.6 ± 35.0 °C (at 760 Torr) | [3][7] |
| Density | 1.669 ± 0.06 g/cm³ | [3][7] |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | [7][8] |
| XLogP3 | 0.5 | [3][7] |
| InChI Key | LYNSTNYSMCKCSS-UHFFFAOYSA-N | [3] |
Table 2: GHS Safety & Hazard Information
| Category | Information | Source(s) |
| Signal Word | Warning | [9] |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [3][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][9] |
Synthesis & Purification: From Acid to Ester
The most direct and common route to Methyl 6-bromopyrazine-2-carboxylate is through the esterification of its corresponding carboxylic acid, 6-bromopyrazine-2-carboxylic acid (CAS 1196151-53-7).[10] This precursor is commercially available, making the synthesis accessible. The choice of esterification method depends on the scale and sensitivity of other functional groups, but a standard acid-catalyzed reaction with methanol is often sufficient and cost-effective.
Diagram 1: Synthesis Workflow
Caption: A typical workflow for synthesizing the target ester from its carboxylic acid precursor.
Protocol 2.1: Fischer Esterification of 6-bromopyrazine-2-carboxylic acid
This protocol describes a standard, reliable method for converting the carboxylic acid to the methyl ester. The use of sulfuric acid as a catalyst is a classic choice, promoting protonation of the carbonyl oxygen and activating the carboxyl group toward nucleophilic attack by methanol. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product according to Le Chatelier's principle.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromopyrazine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of starting material). The large excess of methanol acts as the solvent and drives the reaction equilibrium forward.
-
Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. This is an exothermic process.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up (Quenching): After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). The organic layers contain the desired ester.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure Methyl 6-bromopyrazine-2-carboxylate.
Chemical Reactivity: A Hub for Cross-Coupling
The synthetic utility of Methyl 6-bromopyrazine-2-carboxylate is dominated by the reactivity of the C-Br bond. The pyrazine ring is inherently electron-deficient, which makes the bromine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions.[11] The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between the pyrazine core and a variety of organoboron reagents, is arguably the most powerful transformation for this substrate.[12][13] This reaction provides a direct and modular route to complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[14][15]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: General Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling Methyl 6-bromopyrazine-2-carboxylate with an arylboronic acid. The choice of a palladium catalyst with a supporting phosphine ligand (e.g., Pd(dppf)Cl₂) is crucial for facilitating the oxidative addition and reductive elimination steps.[11] A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.[12]
Step-by-Step Methodology:
-
Inert Atmosphere: Equip a Schlenk flask with a magnetic stirrer. Purge the flask with an inert gas (Argon or Nitrogen) and evacuate through several cycles. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Loading: Under the inert atmosphere, add Methyl 6-bromopyrazine-2-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system via cannula or syringe. A common choice is a mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water (e.g., 4:1 ratio).[13]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.
Applications in Research and Development
The true value of Methyl 6-bromopyrazine-2-carboxylate lies in its role as a versatile intermediate for creating more complex molecules with significant biological or material properties.
-
Pharmaceutical Development: This building block is a key component in the synthesis of various pharmaceuticals. Its structural motif is found in molecules targeting neurological disorders, as well as in the development of novel anti-cancer and anti-inflammatory agents.[1][2] The ability to easily functionalize the 6-position via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Agrochemicals: The pyrazine core is a well-established scaffold in agrochemistry. This compound serves as an intermediate in the creation of novel herbicides, fungicides, and pesticides, contributing to effective crop protection solutions.[1]
-
Material Science: Beyond life sciences, this molecule is explored for its potential in creating advanced materials. Incorporation into polymers or coatings can lead to materials with tailored electronic, optical, or thermal properties.[2]
References
A complete list of sources cited throughout this guide is provided below for verification and further reading.
-
AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 6-bromopyrazine-2-carboxylate (C6H5BrN2O2). Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). methyl 6-bromopyrazine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
-
Cerna, I., & Dvorak, D. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3365-3382. DOI:10.1039/C3OB40460A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-bromopyridine-2-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromopyridine-2-carboxylic acid (C6H4BrNO2). Retrieved from [Link]
-
Legros, F. J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959. DOI:10.1021/ol500473j. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. DOI:10.1021/cr100346g. Retrieved from [Link]
-
IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Goossen, L. J., et al. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5049-5066. DOI:10.1039/C1CS15093F. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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